molecular formula C17H19N3O5S2 B3499145 N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide CAS No. 298684-29-4

N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B3499145
CAS No.: 298684-29-4
M. Wt: 409.5 g/mol
InChI Key: DMQGUKPTSCCXSU-UHFFFAOYSA-N
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Description

N-(4-{[1-(Methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide (CAS#:1017664-95-7) is a synthetic sulfonamide derivative with a molecular formula of C17H19N3O5S2 and a molecular weight of 409.480 g/mol . This compound features a 1-(methylsulfonyl)-2,3-dihydro-1H-indole moiety linked to an acetamide-substituted phenyl ring via a sulfonamide bridge, a structural motif of significant interest in medicinal chemistry. Sulfonamides are a privileged class in pharmaceutical research due to their metabolic stability and tolerance in biological systems, often serving as key scaffolds in the development of novel therapeutic agents . The specific inclusion of the methylsulfonyl group is a notable feature, as this functional group is known to act as a hydrogen bond acceptor and can play a crucial role in a molecule's interaction with biological targets, such as protein receptors, thereby influencing both potency and selectivity . Researchers are exploring related indoline-sulfonamide hybrids for various applications, including as agonists for targets like the GPR119 receptor, which is being investigated for metabolic diseases . Furthermore, structurally similar N-phenyl acetamide derivatives bearing indole and sulfonamide groups have demonstrated promising biological activities in high-throughput screens, exhibiting potent inhibitory effects against viruses such as the human respiratory syncytial virus (RSV) in vitro, functioning through mechanisms like inhibition of viral membrane fusion or genome replication . This compound is provided as a high-quality chemical reference standard, intended for use in lead optimization, structure-activity relationship (SAR) studies, and other investigative programs in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-12(21)18-14-3-6-16(7-4-14)27(24,25)19-15-5-8-17-13(11-15)9-10-20(17)26(2,22)23/h3-8,11,19H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQGUKPTSCCXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128243
Record name N-[4-[[[2,3-Dihydro-1-(methylsulfonyl)-1H-indol-5-yl]amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298684-29-4
Record name N-[4-[[[2,3-Dihydro-1-(methylsulfonyl)-1H-indol-5-yl]amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298684-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[[2,3-Dihydro-1-(methylsulfonyl)-1H-indol-5-yl]amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide involves several steps. One common method includes the reaction of 1-(methylsulfonyl)-2,3-dihydro-1H-indole with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive functional groups: sulfonamide and acetamide , which drive its chemical behavior.

  • Sulfonamide Group :

    • Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids or amines, depending on the reaction environment .

    • Nucleophilic Substitution : The sulfonamide’s sulfur atom is susceptible to nucleophilic attack, enabling substitution reactions with appropriate nucleophiles.

  • Acetamide Group :

    • Hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids .

    • Amidation : This group may participate in amidation reactions, forming new amide bonds with carboxylic acids or esters .

Comparison with Structural Analogues

A comparison of reactivity with similar compounds highlights the role of functional groups:

Compound Key Structural Features Reactivity Differences
Target Compound Sulfonamide + AcetamideDual hydrolyzable groups; nucleophilic substitution
NHC2 (from )Amide group, no sulfonamideReduced hydrolysis compared to sulfonamides
Patent Compound ( )Methanesulfonamido groupDifferent sulfonamide stability; varied substitution reactivity

Analytical Characterization

  • Molecular Formula : C₁₇H₁₉N₃O₅S₂ (molecular weight: 409.5 g/mol) .

  • Structure : The compound features a phenyl acetamide core linked via a sulfonamide bridge to a 1-(methylsulfonyl)-2,3-dihydroindole moiety .

  • Synonyms : Includes “N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide” and “SR-01000529766” .

Impact of Structural Modifications

Research on COX-II inhibitors ( ) demonstrates that substituent variations (e.g., amide vs. carboxylic acid groups) significantly alter reactivity and biological activity. For instance, amide groups reduce ulcerogenic effects compared to sulfonamides, suggesting differences in chemical stability or solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole nucleus allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues of the Sulfamoyl Phenyl Acetamide Core

The target compound shares structural similarities with several N-(4-sulfamoylphenyl)acetamide derivatives, differing primarily in the substituents on the sulfamoyl nitrogen (Table 1).

Table 1: Comparison of Sulfamoyl Phenyl Acetamide Derivatives

Compound Name / ID Substituent on Sulfamoyl Nitrogen Key Structural Features
Target Compound (298684-29-4) 1-(Methylsulfonyl)-2,3-dihydro-1H-indol-5-yl Partially saturated indole, methylsulfonyl group, moderate steric bulk
N-(4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q) Naphthalen-1-yl Fully aromatic naphthalene, planar structure, high lipophilicity
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (21312-10-7) 5-Methylisoxazol-3-yl Heterocyclic isoxazole, potential for hydrogen bonding via nitrogen atoms
N-(4-(N-(Benzofuran-5-yl)sulfamoyl)phenyl)acetamide (4s) Benzofuran-5-yl Oxygen-containing heterocycle, increased polarity compared to naphthalene

Key Observations :

  • Electronic Effects : The methylsulfonyl group in the target compound enhances electron deficiency compared to naphthalene or benzofuran substituents, which may improve interactions with electron-rich biological targets (e.g., enzymes with nucleophilic residues) .
Indole- and Pyrazole-Based Sulfonamides

Indole Derivatives :

  • Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide) : Features a fully aromatic indole with trifluoromethyl and chlorobenzoyl groups. The trifluoromethyl groups increase lipophilicity, while the acetamide-sulfonamide backbone is structurally analogous to the target compound.
  • Compound 1 (from ): A dihydroindole derivative with a hydroxy-oxo group but lacks sulfonamide/acetamide functionalities.

Pyrazole-Sulfonamides :

  • Compounds 9–16 (): Pyrazole-sulfonamide hybrids with acrylamide or carboxamide linkers. These compounds exhibit planar pyrazole rings, contrasting with the partially saturated indole in the target compound. The pyridine-sulfamoyl group in these derivatives may enhance π-π stacking interactions compared to the dihydroindole system .

Comparison with Other Routes :

  • Pyrazole-Sulfonamides (): Synthesized via condensation of cyanoacetamide derivatives with aldehydes, followed by cyclization with hydrazines. Yields range from 75–85%, with higher temperatures required compared to copper-catalyzed methods .
  • Indole-Sulfonamides (): Prepared using carbodiimide-mediated coupling of indole-acetic acids with sulfonamides, yielding 37–45% after HPLC purification. The lower yields suggest challenges in steric hindrance from bulky substituents .
Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

  • IR Spectroscopy : All compounds show characteristic SO₂ stretches (~1378 cm⁻¹) and carbonyl peaks (~1681 cm⁻¹) . The target compound’s methylsulfonyl group would introduce additional S=O stretches near 1150 cm⁻¹ .

NMR Data :

  • ¹H-NMR : The dihydroindole’s CH₂-CH₂ protons in the target compound would resonate at δ 2.6–2.8 ppm (similar to cyclopentyl CH₂ groups in ), distinct from aromatic protons in naphthalene derivatives (δ 7.0–8.0 ppm) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the indole core and sulfonamide linkage. Key steps include:

  • Copper-catalyzed sulfonamide formation : Utilize sodium sulfinates and aryl halides in green solvents (e.g., water or ethanol) to construct the sulfamoyl bridge, as demonstrated for analogous aryl sulfonamides .
  • Acetamide coupling : React the sulfonamide intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine).
  • Methylsulfonyl introduction : Employ methanesulfonyl chloride in the presence of a base (e.g., NaH) to functionalize the indole nitrogen.
    Purification via column chromatography (DCM/ethyl acetate or hexane/ethyl acetate) is critical for isolating high-purity products .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and analytical techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substituent positions and integration ratios, particularly for the methylsulfonyl (-SO2_2CH3_3) and acetamide (-NHCOCH3_3) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF, ensuring <5 ppm error between calculated and observed values .
  • X-ray crystallography : Use SHELX software for crystal structure determination if single crystals are obtainable, focusing on hydrogen bonding and π-stacking interactions .

Advanced: How can molecular docking studies optimize the compound's binding affinity to target proteins?

Methodological Answer:

  • Software selection : AutoDock Vina is preferred for its balance of speed and accuracy. Parameterize the compound using Gaussian-based partial charges and optimize torsional degrees of freedom .
  • Grid box setup : Center the box on the protein's active site (e.g., Bcl-2/Mcl-1 for anticancer studies) with dimensions adjusted to accommodate the indole-sulfonamide scaffold .
  • Validation : Cross-validate docking poses with experimental SAR data, such as substituent effects on IC50_{50} values, to refine scoring function parameters .

Advanced: How do substituent variations on the indole or phenyl rings influence biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -SO2_2CH3_3) : Enhance binding to hydrophobic pockets but may reduce solubility. Compare logPP values (e.g., via XLogP3) to assess bioavailability trade-offs .
  • Steric effects : Bulky substituents on the phenyl ring (e.g., nitro or pyridyl groups) can disrupt protein-ligand interactions, as seen in analogues with reduced CCR5 inhibition .
  • Experimental validation : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy) and test in vitro against target pathways (e.g., apoptosis assays for Bcl-2/Mcl-1) .

Advanced: How should researchers resolve contradictions in biological activity data across analogues?

Methodological Answer:

  • Solubility assessment : Use dynamic light scattering (DLS) or nephelometry to rule out aggregation artifacts in cell-based assays .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation of certain substituents (e.g., nitro groups prone to reduction) .
  • Off-target profiling : Screen against related receptors (e.g., voltage-gated sodium channels) to identify unintended interactions that may explain anomalous results .

Basic: What methods ensure compound purity for in vitro assays?

Methodological Answer:

  • Melting point analysis : Confirm a sharp melting range (e.g., 190–192°C) to rule out polymorphic impurities .
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) for optimal resolution .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies address polymorphism in crystallographic studies?

Methodological Answer:

  • Solvent screening : Test crystallization in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to isolate stable polymorphs .
  • Thermal analysis : Perform DSC to identify phase transitions and select forms with highest thermodynamic stability .
  • SHELXL refinement : Apply TWIN and HKLF5 commands to model twinned crystals, ensuring accurate anisotropic displacement parameters .

Advanced: How can synergistic effects with other inhibitors be systematically evaluated?

Methodological Answer:

  • Combination index (CI) method : Use Chou-Talalay assays to quantify synergy (CI < 1) or antagonism (CI > 1) with standard drugs (e.g., paclitaxel) .
  • Mechanistic studies : Perform Western blotting to assess downstream pathway modulation (e.g., caspase-3 activation for apoptosis) .
  • Computational modeling : Apply systems biology tools (e.g., COPASI) to simulate pharmacokinetic-pharmacodynamic (PK/PD) interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide

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